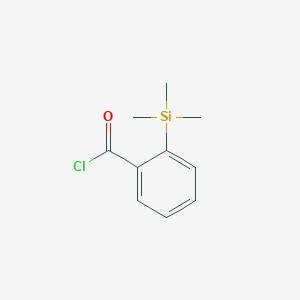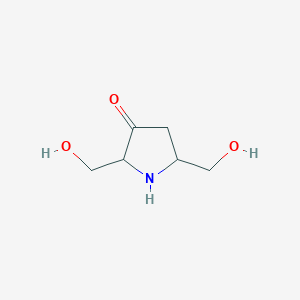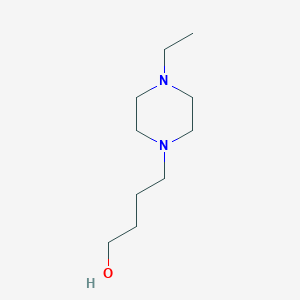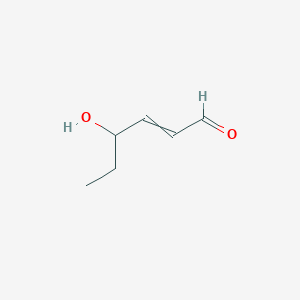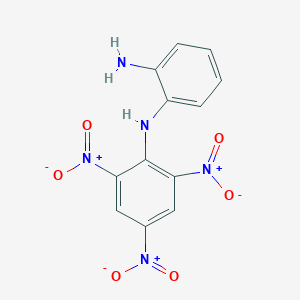
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine, or TNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 189-190°C. TNB is a derivative of phenylenediamine and is often used as a reagent in biochemical assays to measure the activity of enzymes, particularly those involved in the metabolism of nitroaromatic compounds.
Mecanismo De Acción
TNB is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group (-NO2) to an amino group (-NH2). This reaction results in the formation of a highly colored product that can be measured spectrophotometrically. The rate of this reaction is proportional to the activity of the nitroreductase enzyme in the sample.
Biochemical and Physiological Effects
TNB has no known biochemical or physiological effects on living organisms. It is a highly stable compound that does not react with biological molecules under normal conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TNB has several advantages as a reagent for biochemical assays. It is a stable and highly soluble compound that can be easily prepared and stored. It is also a highly specific substrate for nitroreductase enzymes, which makes it useful for measuring the activity of these enzymes in complex biological samples. However, TNB has some limitations, such as its relatively low sensitivity compared to other substrates and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving TNB. One area of interest is the development of new nitroreductase enzymes that can efficiently reduce TNB and other nitroaromatic compounds. Another area of research is the use of TNB as a substrate for screening compounds that can inhibit the activity of nitroreductase enzymes, which may have applications in cancer therapy. Additionally, TNB could be used as a probe for studying the localization and activity of nitroreductase enzymes in living cells.
Métodos De Síntesis
TNB can be synthesized by reacting 2,4,6-trinitrochlorobenzene with phenylenediamine in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, with the amine group of phenylenediamine replacing one of the chlorine atoms on the trinitrophenyl ring. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
TNB has been used in a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a substrate for measuring the activity of nitroreductase enzymes, which are involved in the metabolism of nitroaromatic compounds. TNB is also used as a reagent for measuring the activity of other enzymes, such as peroxidases and laccases.
Propiedades
Número CAS |
105049-03-4 |
|---|---|
Fórmula molecular |
C12H9N5O6 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H9N5O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H,13H2 |
Clave InChI |
PBBLSELQFQHTAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



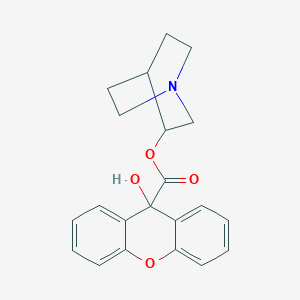



![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)



